molecular formula C5H11NO3 B3049839 3-Methyl-1-nitrobutan-2-ol CAS No. 2224-38-6

3-Methyl-1-nitrobutan-2-ol

Cat. No.: B3049839
CAS No.: 2224-38-6
M. Wt: 133.15 g/mol
InChI Key: KJTQHXTUICAYHG-UHFFFAOYSA-N
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Description

3-Methyl-1-nitrobutan-2-ol: is an organic compound with the molecular formula C5H11NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-nitrobutan-2-ol can be synthesized through several methods:

    Nitration of 3-Methyl-2-butanol: This involves the reaction of 3-methyl-2-butanol with a nitrating agent such as nitric acid (HNO3) under controlled conditions to introduce the nitro group.

    Reduction of 3-Methyl-1-nitrobutan-2-one: This method involves the reduction of 3-methyl-1-nitrobutan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-1-nitrobutan-2-ol can undergo oxidation reactions to form corresponding nitro ketones or nitro aldehydes.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or hydrogen gas (H2) with a catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Nitro ketones or nitro aldehydes.

    Reduction: 3-Methyl-1-aminobutan-2-ol.

    Substitution: 3-Methyl-1-chlorobutan-2-ol.

Scientific Research Applications

3-Methyl-1-nitrobutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-nitrobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The hydroxyl group allows for hydrogen bonding and other interactions that can influence the compound’s activity.

Comparison with Similar Compounds

  • 3-Methyl-2-nitrobutan-1-ol
  • 2-Methyl-1-nitropropan-2-ol
  • 3-Nitro-2-butanol

Comparison:

  • 3-Methyl-1-nitrobutan-2-ol is unique due to the position of the nitro and hydroxyl groups, which influence its reactivity and interactions.
  • 3-Methyl-2-nitrobutan-1-ol has the nitro group on the second carbon, affecting its chemical behavior differently.
  • 2-Methyl-1-nitropropan-2-ol has a different carbon backbone, leading to variations in its physical and chemical properties.
  • 3-Nitro-2-butanol lacks the methyl group, which impacts its steric and electronic properties.

Properties

IUPAC Name

3-methyl-1-nitrobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTQHXTUICAYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2224-38-6
Record name NSC17684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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